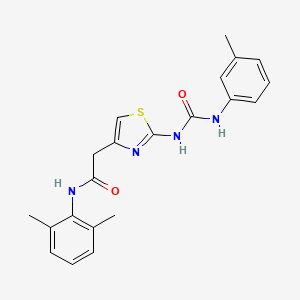

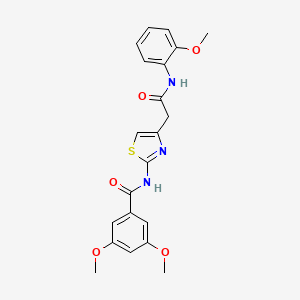

N-(2,6-dimethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

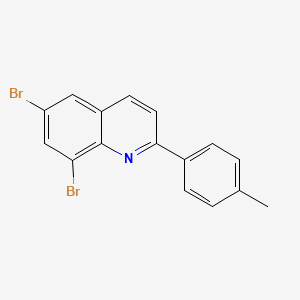

Synthesis Analysis

The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which are structurally related to the compound of interest, involves a C-C coupling methodology using Pd(0) and various aryl boronic pinacol ester/acids. This process allows for the creation of a series of compounds with potential biological activities. The synthesis is designed to yield compounds with the ability to inhibit urease, an enzyme that can be targeted for therapeutic purposes. The most active compound within this series was identified as N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide, which suggests that the substitution pattern on the benzothiazole ring is crucial for activity .

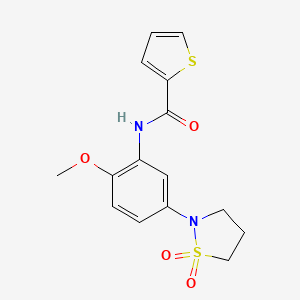

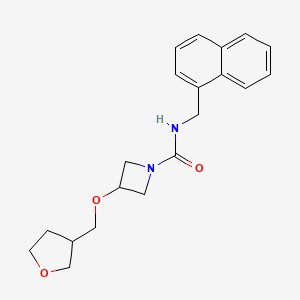

Molecular Structure Analysis

The molecular structure of related N-(benzo[d]thiazol-2-yl) acetamide derivatives is characterized by the presence of hydrogen bonds that influence the assembly and photophysical properties of the crystals. For example, N-(6-methylbenzo[d]thiazol-2-yl)acetamide forms molecular dimers through homo-intermolecular hydrogen bonding interactions, while N-(6-methoxybenzo[d]thiazol-2-yl)acetamide engages in hetero-intermolecular hydrogen bonding with acetic acid. These interactions are dependent on the substituents on the benzothiazole moiety and significantly affect the crystal structure .

Chemical Reactions Analysis

The chemical reactivity of the acetamide derivatives is not explicitly detailed in the provided papers. However, the presence of hydrogen bonding in the crystal structures suggests that these compounds could participate in reactions where such interactions are relevant. The ability to form strong hydrogen bonds could influence the reactivity of the acetamide group in various chemical environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of the acetamide derivatives are inferred from their molecular structures and biological activities. The acetamide group's planarity and the dihedral angles it forms with adjacent rings, as seen in a related compound, C17H14N2OS, suggest that these molecules have a rigid structure that could be important for their biological function. The crystal packing is stabilized by N-H...N hydrogen bonds, C-H...π interactions, and π-π interactions, which could also affect the solubility and stability of these compounds . The significant urease inhibition activity observed for these compounds indicates that they have a strong affinity for the non-metallic active site of the enzyme, which is likely due to their ability to form hydrogen bonds with the enzyme .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

- A study by Gull et al. (2016) described the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which were evaluated for various biological activities including antioxidant, haemolytic, antibacterial, and urease inhibition activities. They found significant activity in urease inhibition, particularly in the compound N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide (Gull et al., 2016).

Anticancer Activities

- Duran and Demirayak (2012) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives and tested them against various human tumor cell lines. Some compounds, particularly compounds 7, 13, and 23, exhibited reasonable anticancer activity against melanoma-type cell lines (Duran & Demirayak, 2012).

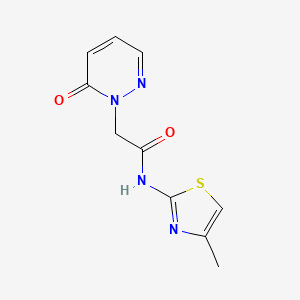

Antiproliferative and Apoptotic Effects

- Toolabi et al. (2022) synthesized 2‐acetamide‐5‐phenylthio‐1,3,4‐thiadiazol derivatives containing a phenyl urea warhead and evaluated their antiproliferative agents. They found the 4‐chloro‐containing compound 9e to have a significant cytotoxic effect against A431 cancer cells, confirming the induction of apoptosis (Toolabi et al., 2022).

α-Glucosidase Inhibitory Potential

- Iftikhar et al. (2019) synthesized N‐aryl/aralkyl derivatives of 2‐methyl‐2‐{5‐(4‐chlorophenyl)‐1,3,4‐oxadiazole‐2ylthiol}acetamide and evaluated their α-glucosidase inhibitory potential. Some compounds were found to be promising inhibitors, supporting their potential as drug leads (Iftikhar et al., 2019).

Antimicrobial Activities

- Gul et al. (2017) reported the synthesis and antimicrobial evaluation of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives. Most compounds were found to be active against selected microbial species (Gul et al., 2017).

Photochemical and Thermochemical Properties

- Mary et al. (2020) studied the photochemical and thermochemical properties of some bioactive benzothiazolinone acetamide analogs. They found these compounds to have good light harvesting efficiency and potential for use in dye-sensitized solar cells (Mary et al., 2020).

Antibacterial, Antifungal, and Anthelmintic Activity

- Khan et al. (2019) synthesized derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) and evaluated them for antibacterial, antifungal, and anthelmintic activity. Some compounds showed significant biological activities and potential as fingerprint agents (Khan et al., 2019).

Propiedades

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-13-6-4-9-16(10-13)22-20(27)25-21-23-17(12-28-21)11-18(26)24-19-14(2)7-5-8-15(19)3/h4-10,12H,11H2,1-3H3,(H,24,26)(H2,22,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLJXNPOIWQUQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=CC=C3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-chloro-2-(2-(methylthio)nicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2545607.png)

![3,9-Dimethyl-1-(2-piperidin-1-ylethyl)-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2545612.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2545614.png)

![5-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2545615.png)

![8-(3,5-Dimethylphenyl)-1-methyl-3-pentyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/no-structure.png)